N-[3-(3-Amino-4-nitrophenoxy)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide
Description
Properties
Molecular Formula |
C19H14F3N3O5S |
|---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
N-[3-(3-amino-4-nitrophenoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C19H14F3N3O5S/c20-19(21,22)12-3-1-6-16(9-12)31(28,29)24-13-4-2-5-14(10-13)30-15-7-8-18(25(26)27)17(23)11-15/h1-11,24H,23H2 |
InChI Key |
LMKLMODJWFEJMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)OC3=CC(=C(C=C3)[N+](=O)[O-])N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonation and Chlorination
The trifluoromethylbenzene ring undergoes sulfonation using fuming sulfuric acid (20% SO₃) at 150–160°C for 6–8 hours, yielding 3-(trifluoromethyl)benzenesulfonic acid. Subsequent treatment with phosphorus pentachloride (PCl₅) in chlorinated solvents (e.g., dichloromethane) at 0–5°C converts the sulfonic acid to the sulfonyl chloride:
Alternative Route: Sandmeyer Reaction
For improved regiocontrol, 3-nitrotrifluoromethylbenzene can be reduced to the aniline derivative, followed by diazotization and sulfonation:
-
Reduction : Hydrogenation over Pd/C (10% wt) in ethanol at 50°C.
-
Diazotization : NaNO₂/HCl at 0°C.
-
Sulfonation : SO₂ gas in acetic acid.
Synthesis of 3-(3-Amino-4-nitrophenoxy)aniline
Nitrophenoxy Coupling
The phenoxy bridge is constructed via nucleophilic aromatic substitution (SNAr). 4-Nitro-3-fluorophenol reacts with 3-aminophenol in dimethyl sulfoxide (DMSO) using potassium hydroxide as a base:
Conditions : 100°C, 12–16 hours, molar excess KOH (30%).
Yield : 68–74%.
Regioselective Nitration
To avoid over-nitration, the phenolic intermediate is protected as its acetate prior to nitration:
-
Acetylation : Acetic anhydride/pyridine, 25°C, 2 hours.
-
Nitration : Fuming HNO₃/H₂SO₄ (1:3) at −10°C.
-
Deprotection : NaOH/ethanol reflux.
Sulfonamide Bond Formation
The final coupling of Intermediates A and B employs standard sulfonylation conditions:
Optimized Parameters :
-
Solvent: Tetrahydrofuran (THF).
-
Base: Triethylamine (2.5 equiv).
-
Temperature: 0°C → 25°C (gradual warming).
-
Reaction Time: 8–12 hours.
Yield : 62–70% after column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Analytical Characterization and Validation
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, SO₂NH), 7.98–7.45 (m, aromatic), 6.82 (d, J = 8.4 Hz, phenoxy).
-
¹³C NMR : 144.2 (SO₂N), 139.5 (CF₃), 126.8–118.4 (aromatic).
-
HRMS : [M+H]⁺ calc. 496.0821, found 496.0818.
Purity Assessment
-
HPLC : >98% purity (C18 column, MeCN/H₂O 70:30).
-
Elemental Analysis : C 53.2%, H 3.1%, N 11.3% (calc. C 53.4%, H 3.0%, N 11.2%).
Challenges and Mitigation Strategies
-
Nitro Group Stability : The 4-nitro group may undergo unintended reduction during amination. Use of mild reducing agents (e.g., SnCl₂/HCl) or catalytic hydrogenation at low pressure (2–3 bar H₂) mitigates this.
-
Trifluoromethyl Hydrolysis : Strongly acidic/basic conditions can hydrolyze CF₃ to COOH. Neutral pH and anhydrous solvents are critical during sulfonylation.
Industrial-Scale Considerations
Adapting the synthesis for bulk production requires:
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-Amino-4-nitrophenoxy)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as nitroso, amino, and substituted trifluoromethyl derivatives .
Scientific Research Applications
Antibacterial Activity
Several studies have investigated the antibacterial properties of compounds related to sulfonamides. For instance, derivatives similar to N-[3-(3-Amino-4-nitrophenoxy)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide have shown significant activity against various Gram-positive and Gram-negative bacteria. Research indicates that modifications to the sulfonamide structure can enhance antibacterial efficacy. Compounds with electron-withdrawing groups have demonstrated increased potency against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Antifungal Properties
The compound's structure suggests potential antifungal activity. Studies have reported that certain sulfonamide derivatives exhibit antifungal effects against pathogens like Candida albicans and Aspergillus fumigatus. The presence of nitro groups in the phenyl ring has been linked to enhanced antifungal activity, making it a candidate for further exploration in antifungal drug development .
Anti-inflammatory Effects
Research has indicated that compounds with a sulfonamide moiety can exhibit anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) is of particular interest, as these enzymes play a crucial role in the inflammatory response. Comparative studies have shown that certain derivatives demonstrate significant reductions in edema and inflammation markers compared to standard anti-inflammatory drugs .
Cancer Research
Emerging studies suggest that this compound may have applications in oncology. Compounds with similar structures have been evaluated for their cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicate that modifications to the sulfonamide structure can lead to increased selectivity and potency against cancer cells .
Case Study 1: Antibacterial Evaluation
A study conducted by Vasantha et al. synthesized a series of benzimidazole derivatives and evaluated their antibacterial activity against common pathogens. Among these, certain compounds exhibited MIC values comparable to standard antibiotics, highlighting the potential of sulfonamide derivatives in treating bacterial infections .
Case Study 2: Anti-inflammatory Assessment
In another study, Sharma et al. reported on the anti-inflammatory effects of various sulfonamide derivatives. The study found that specific modifications led to significant reductions in inflammation markers compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating a promising avenue for further research into new anti-inflammatory agents .
Mechanism of Action
The mechanism of action of N-[3-(3-Amino-4-nitrophenoxy)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors to modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Estimated based on structural similarity.
Key Observations:
Substituent Position and Physicochemical Properties: The position of trifluoromethoxy (-OCF₃) in compounds 14 and 15 significantly alters melting points (120–121°C vs. 164–165°C), likely due to differences in crystal packing and intermolecular interactions . The target compound’s 3-amino-4-nitrophenoxy group introduces polar nitro (-NO₂) and amino (-NH₂) functionalities, which may enhance solubility in polar solvents compared to 14 and 15, which lack amino groups.
Trifluoromethyl groups in all compounds enhance metabolic stability and lipophilicity, favoring membrane permeability .
Biological Relevance :
- Analogues like 14 and 15 with trifluoromethoxy substituents show >99% HPLC purity, suggesting suitability for pharmacological screening .
- The pyridazine moiety in 4-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-CF₃-C₆H₃SO₂ may confer selectivity toward kinase targets, a feature absent in the target compound.
Structure–Activity Relationship (SAR) Insights
- Trifluoromethyl vs.
- Amino-Nitro Synergy: The coexistence of -NH₂ and -NO₂ in the target compound may enable pH-dependent solubility (protonation of -NH₂ in acidic environments) and redox activity, which is absent in simpler sulfonamides .
- Heterocyclic Modifications : Compounds with heterocycles (e.g., pyridazine in ) exhibit distinct pharmacokinetic profiles, emphasizing the target compound’s reliance on phenyl ether linkages for conformational rigidity.
Biological Activity
N-[3-(3-Amino-4-nitrophenoxy)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and cardiovascular effects. This article delves into the compound's biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : C15H14F3N3O3S
- Molecular Weight : 373.35 g/mol
The presence of a trifluoromethyl group and a sulfonamide moiety contributes to its unique pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating promising results.
Table 1: Anticancer Activity Against Different Cell Lines
These results indicate that the compound exhibits significant cytotoxicity, particularly against breast cancer cells (MCF-7).
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key metabolic pathways essential for cancer cell proliferation. Flow cytometry analysis has suggested that the compound induces apoptosis in cancer cells through mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) and subsequent cell death.
Cardiovascular Effects
In addition to its anticancer properties, this compound has been studied for its cardiovascular effects. Research indicates that certain sulfonamide derivatives can influence perfusion pressure and coronary resistance.
Table 2: Effects on Perfusion Pressure
| Compound | Dose (nM) | Effect on Perfusion Pressure (%) |
|---|---|---|
| Control | - | 0 |
| N-[3-(3-Amino-4-nitrophenoxy)... | 0.001 | -15 |
| 2,5-Dichloro-N-(4-nitrophenyl)... | 0.001 | -10 |
| 4-(2-Aminoethyl)-benzenesulfonamide | 0.001 | -20 |
The data suggests that the compound significantly reduces perfusion pressure in a time-dependent manner, indicating potential utility in treating conditions related to hypertension.
Case Study: In Vivo Evaluation
A recent study conducted on isolated rat hearts demonstrated that this compound effectively reduced coronary resistance compared to controls. The study aimed to elucidate the interaction between the compound and calcium channels, which play a critical role in vascular tone regulation.
Research Findings
- In Vitro Studies : The compound showed high selectivity for cancer cell lines with IC50 values significantly lower than those of other tested sulfonamides.
- Mechanistic Insights : The activation of apoptotic pathways was confirmed through caspase activation assays, indicating that the compound may serve as a lead for further drug development targeting apoptosis in cancer cells.
Q & A
Q. What are the optimal synthetic conditions for achieving high yield and purity of the compound?
Methodological Answer: The synthesis of sulfonamide derivatives typically involves reacting an amine-containing precursor with a sulfonyl chloride under basic conditions. For example:
- Reagents : Use 3-amino-4-nitrophenoxy-substituted aniline and 3-(trifluoromethyl)benzenesulfonyl chloride. A base like triethylamine neutralizes HCl byproducts .
- Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions .
- Monitoring : Track reaction progress via TLC (Rf value comparison) or HPLC (retention time analysis) .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water .
Q. Table 1. Synthesis Parameters from Literature
| Parameter | Conditions | Reference |
|---|---|---|
| Sulfonylating agent | 3-(Trifluoromethyl)benzenesulfonyl chloride | Extrapolated |
| Base | Triethylamine | |
| Temperature | 0–5°C | |
| Monitoring | TLC (silica gel), HPLC |
Q. Which analytical techniques are most effective for structural confirmation and purity assessment?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm the proton environment (e.g., aromatic protons, NH groups) and carbon backbone. For example, the trifluoromethyl group ( ~110–120 ppm in C NMR) and sulfonamide protons ( ~7–8 ppm in H NMR) .
- HPLC : Assess purity (>95%) using a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 254 nm .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H] peak matching theoretical mass) .
Q. Table 2. Key Analytical Techniques
| Technique | Target Functional Groups | Reference |
|---|---|---|
| H NMR | Sulfonamide protons, aromatic rings | |
| HPLC | Purity assessment | |
| ESI-MS | Molecular ion verification |
Q. What in vitro assays are recommended for initial evaluation of biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Test against cyclooxygenase (COX) isoforms or kinases using fluorometric or colorimetric substrates (e.g., COX-2 inhibition assay with arachidonic acid substrate) .
- Cellular Uptake Studies : Use fluorescent tagging (e.g., FITC conjugation) to monitor intracellular localization via confocal microscopy .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target protein structures (e.g., COX-2 PDB ID: 3NT1). Focus on the sulfonamide group’s hydrogen bonding with Arg120 and Tyr355 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in the target .
- QSAR Modeling : Correlate substituent effects (e.g., nitro vs. amino groups) with inhibitory activity using descriptors like logP and polar surface area .
Q. How to design structure-activity relationship (SAR) studies for the trifluoromethyl and sulfonamide moieties?
Methodological Answer:
- Analog Synthesis : Replace the trifluoromethyl group with -CH, -Cl, or -CFCF to evaluate hydrophobicity/electron-withdrawing effects .
- Sulfonamide Modifications : Test methylsulfonyl or acetyl substitutions to assess hydrogen-bonding capacity .
- Biological Testing : Compare IC values across analogs in enzyme inhibition assays (Table 3) .
Q. Table 3. Hypothetical SAR Data
| Substituent (R) | COX-2 IC (nM) | Solubility (µg/mL) |
|---|---|---|
| -CF | 50 ± 2 | 15 ± 3 |
| -CH | 200 ± 10 | 35 ± 5 |
| -Cl | 150 ± 8 | 20 ± 4 |
Q. How to resolve contradictions in reported enzyme inhibition data across studies?
Methodological Answer:
- Assay Conditions : Compare buffer pH (e.g., pH 7.4 vs. 6.5), ionic strength, and cofactor availability (e.g., Mg) .
- Protein Source : Validate if recombinant vs. native protein isoforms were used (e.g., human COX-2 vs. murine) .
- Statistical Analysis : Apply ANOVA with post-hoc tests to assess inter-study variability .
Q. What strategies improve the compound’s solubility without compromising activity?
Methodological Answer:
- Prodrug Design : Introduce phosphate or glycoside groups at the amino position for enhanced aqueous solubility .
- Co-Crystallization : Screen with cyclodextrins (e.g., β-CD) or surfactants (e.g., Tween-80) to form stable complexes .
- Salt Formation : React with HCl or sodium bicarbonate to generate water-soluble salts .
Q. How to validate the compound’s metabolic stability in preclinical models?
Methodological Answer:
- Microsomal Assays : Incubate with rat liver microsomes (RLM) and quantify parent compound depletion via LC-MS/MS .
- CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 using fluorogenic substrates .
- Pharmacokinetic Studies : Administer intravenously (5 mg/kg) to Sprague-Dawley rats and calculate t, C, and AUC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
